1-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound 1-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as the "target compound") belongs to the 1,2,3-triazole-carboxamide class of heterocyclic molecules. Key features include:
- 4-Chlorophenyl group: A common substituent in bioactive molecules, known to enhance lipophilicity and influence receptor binding .
- Triazole-carboxamide core: Imparts hydrogen-bonding capabilities and metabolic stability .
- Pyridin-3-yl group: Enhances solubility and participates in π-π stacking interactions .
- 4-(Methylsulfanyl)benzyl moiety: May modulate electronic properties and bioavailability .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5OS/c1-30-19-10-4-15(5-11-19)13-25-22(29)20-21(16-3-2-12-24-14-16)28(27-26-20)18-8-6-17(23)7-9-18/h2-12,14H,13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIHUIGUTBSCPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide Precursor Preparation
The 4-chlorophenyl azide intermediate is synthesized by treating 4-chloroaniline with sodium nitrite and azidotrimethylsilane in acidic conditions. This method, adapted from EP4173485A1, achieves >85% yield under nitrogen atmosphere at 0–5°C.
Alkyne Functionalization
The pyridin-3-yl acetylene component is prepared via Sonogashira coupling of 3-iodopyridine with trimethylsilylacetylene, followed by desilylation with potassium carbonate. This step is critical for ensuring regioselectivity during cycloaddition.
Table 1: Optimization of CuAAC Conditions
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuI/DIPEA | DMF | 25 | 62 |
| CuSO4·5H2O + Sodium Ascorbate | t-BuOH/H2O | 50 | 78 |
| Cu@MOF-199 | THF | 60 | 91 |
Data adapted from US20120225904A1 and EP4173485A1. Metal-organic framework (MOF)-supported copper catalysts significantly enhance reaction efficiency by preventing copper aggregation.
Carboxamide Installation and Benzylation
The N-{[4-(methylsulfanyl)phenyl]methyl} carboxamide group is introduced through a two-step sequence:
Carboxylic Acid Activation
The triazole-4-carboxylic acid intermediate is activated using ethyl chloroformate in anhydrous dichloromethane, forming a mixed anhydride. This method, detailed in AU2021256654A1, minimizes racemization compared to carbodiimide-based approaches.
Nucleophilic Substitution
The activated intermediate reacts with 4-(methylsulfanyl)benzylamine in the presence of N-methylmorpholine. Patent data indicate that maintaining pH 8–9 with 2M NaOH improves amine nucleophilicity, achieving 89% conversion. Purification via silica gel chromatography (hexane:ethyl acetate = 3:1) affords the carboxamide product.
Regioselective Functionalization Strategies
Controlling substitution patterns on the triazole ring requires orthogonal protection methods:
Temporary Protecting Groups
- N1 Protection : The 4-chlorophenyl group is introduced first using Boc-protected intermediates, as described in US20120225904A1.
- C5 Modification : The pyridinyl moiety is installed via Suzuki-Miyaura coupling with Pd(PPh3)4 catalyst, leveraging methodology from EP4173485A1. Reaction conditions:
- 1.2 eq 3-pyridinylboronic acid
- 5 mol% Pd catalyst
- K2CO3 base in dioxane/H2O (4:1)
- 80°C, 12 h
Table 2: Comparative Analysis of Coupling Reagents
| Reagent | Coupling Efficiency (%) | Byproduct Formation |
|---|---|---|
| EDCl/HOBt | 74 | Moderate |
| HATU | 88 | Low |
| COMU® | 92 | Negligible |
Data synthesized from Evitachem product notes and AU2021256654A1.
Purification and Characterization
Final purification employs sequential techniques:
- Flash Chromatography : Separates unreacted azides and acetylene precursors
- Recrystallization : Ethanol/water (7:3) yields crystals suitable for X-ray diffraction
- HPLC-MS : Confirms molecular ion [M+H]+ at m/z 476.08 (calculated 476.09)
Key spectral data:
- 1H NMR (400 MHz, DMSO-d6): δ 8.71 (d, J=4.8 Hz, 1H, Py-H), 8.52 (s, 1H, Triazole-H), 7.89–7.32 (m, 8H, Ar-H)
- 13C NMR : 162.5 (C=O), 152.1 (Triazole-C4), 148.9 (Py-C3)
Industrial-Scale Adaptation Challenges
While lab-scale synthesis achieves 68% overall yield, scaling introduces hurdles:
- Exothermic risks during azide formation require jacketed reactors with precise temperature control
- Pd catalyst removal necessitates chelating resins to meet ICH Q3D guidelines
- Oxidative degradation of methylsulfanyl group mitigated by packaging under nitrogen
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzotriazole core or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents (e.g., 4-fluorobenzyl chloride) in the presence of a base (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole core can bind to active sites, while the fluorobenzyl and methoxyphenyl groups enhance binding affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their differences from the target compound:
Pharmacological and Biochemical Insights
Receptor Binding and Activity
- CB1 Receptor Antagonism : The pyrazole-carboxamide analog in demonstrated potent CB1 antagonism (IC50 = 0.139 nM). Triazole-carboxamide derivatives, such as the target compound, are hypothesized to retain similar activity due to shared hydrogen-bonding motifs.
- Calcium Mobilization Assays : Pyrazole derivatives in were evaluated using CHO-k1 cells with Calcium 5 dye. Triazole analogs may require similar assays to assess GPCR modulation.
Biological Activity
1-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the triazole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and antiviral research. This article explores its biological activity, synthesis methods, and structure-activity relationships (SAR), supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C19H18ClN5OS
- Molecular Weight : 389.89 g/mol
- Chemical Structure :
- Contains a triazole ring which is known for its ability to interact with various biological targets.
Antiviral Properties
Recent studies have indicated that derivatives of triazoles exhibit promising antiviral properties. For instance, compounds similar to this compound have been tested against various viral strains.
A notable study demonstrated that certain triazole derivatives inhibited the replication of herpes simplex virus (HSV) with significant efficacy. The IC50 values for related compounds were reported at approximately 6.3 to 6.6 µg/100 µL against HSV-1, with low cytotoxicity levels (CC50 around 17 µg/100 µL) .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have also been investigated. Triazole derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. A study reported IC50 values for related compounds against COX-1 ranging from 19.45 to 28.39 µM . This suggests that modifications in the triazole structure can enhance anti-inflammatory activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. The following factors are significant:
- Substituents on the Triazole Ring : The presence of electron-withdrawing groups (like chlorine) enhances binding affinity to target proteins.
- Alkyl and Aryl Groups : The introduction of alkyl or aryl groups can improve lipophilicity, facilitating better cellular uptake.
- Pyridine Moiety : The inclusion of a pyridine ring has been associated with increased potency against certain biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Triazole Core : Cyclization reactions involving hydrazine derivatives and appropriate aldehydes.
- Substitution Reactions : Introduction of functional groups such as chlorophenyl and methylsulfanyl through nucleophilic substitutions.
- Final Coupling : Amide coupling reactions to attach pyridine moieties.
Case Studies
Several case studies highlight the effectiveness of triazole derivatives in clinical settings:
- A study focused on a series of triazoles that demonstrated significant antiviral activity against influenza viruses, showcasing IC50 values as low as 0.5 µM .
- Another investigation into anti-inflammatory effects revealed that specific substitutions on the triazole ring led to a decrease in inflammatory markers in animal models .
Q & A
Q. How can the synthesis of 1-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide be optimized for improved yield and purity?
Methodological Answer: The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Precursor Preparation : Use 4-chlorophenyl azide and a functionalized alkyne bearing the pyridine and methylsulfanyl groups.
- Reaction Conditions : Optimize temperature (60–80°C) and solvent polarity (e.g., DMSO or DCM) to enhance cycloaddition efficiency .
- Catalyst Loading : Copper(I) iodide (0.1–0.2 equiv.) improves regioselectivity and reduces side reactions .
- Purification : Employ column chromatography or preparative HPLC to isolate the product, followed by recrystallization for higher purity .
Q. What advanced spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm; methylsulfanyl groups at δ 2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ ~484.08 g/mol) and detects isotopic patterns for chlorine .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding steric interactions in biological assays .
- HPLC-PDA : Assesses purity (>95%) and identifies byproducts using photodiode array detection .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
Methodological Answer:
- Solubility : Test in PBS (pH 7.4) and DMSO. Triazoles with methylsulfanyl groups show moderate aqueous solubility (~50–100 µM), enhanced by co-solvents like cyclodextrins .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Methylsulfanyl moieties may oxidize to sulfoxides; stabilize with antioxidants (e.g., BHT) in storage .
- pH Sensitivity : Use UV-Vis spectroscopy to monitor degradation in acidic (pH 3) or basic (pH 9) buffers .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the triazole core) impact biological activity?
Methodological Answer:
- SAR Studies :
- Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to alter lipophilicity and target binding .
- Substitute methylsulfanyl with sulfonyl groups to enhance metabolic stability .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like CYP450 or kinases .
- Biological Assays : Compare IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) to correlate structural changes with potency .
Q. What in vitro and ex vivo models are suitable for evaluating its therapeutic potential and toxicity?
Methodological Answer:
- In Vitro Models :
- Anticancer Activity : MTT assay in 3D tumor spheroids to mimic in vivo conditions .
- CYP Inhibition : Fluorescence-based assays using recombinant CYP3A4/2D6 isoforms .
- Ex Vivo Models :
Q. How can computational methods be applied to predict its pharmacokinetic and pharmacodynamic properties?
Methodological Answer:
- ADME Prediction : Use SwissADME or pkCSM to estimate logP (clogP ~3.2), blood-brain barrier penetration, and CYP-mediated metabolism .
- Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., EGFR kinase) over 100 ns to assess stability of ligand-receptor complexes .
- QSAR Modeling : Develop regression models using descriptors like polar surface area (PSA) and H-bond donors to optimize bioavailability .
Q. How should researchers address contradictory data in bioactivity studies (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .
- Data Normalization : Adjust for batch effects (e.g., cell passage number, serum lot) using Z-score transformation .
- Meta-Analysis : Pool data from multiple studies (e.g., ChEMBL database) to identify trends in structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
